3,5-Difluoro-4-nitropyridine
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Overview
Description
3,5-Difluoro-4-nitropyridine is a fluorinated nitropyridine compound known for its unique chemical properties. The presence of both fluorine and nitro groups on the pyridine ring imparts distinct electronic characteristics, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-nitropyridine typically involves the fluorination of nitropyridine derivatives. One common method includes the reaction of 3,5-difluoropyridine with nitric acid under controlled conditions to introduce the nitro group at the 4-position . Another approach involves the nitration of 3,5-difluoropyridine using a mixture of sulfuric acid and nitric acid .
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium fluoride can be used for nucleophilic substitution reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed for oxidation reactions.
Major Products Formed:
Substitution: Products include azido or alkyl-substituted pyridines.
Reduction: The major product is 3,5-difluoro-4-aminopyridine.
Oxidation: Various oxidized pyridine derivatives can be formed.
Scientific Research Applications
3,5-Difluoro-4-nitropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-nitropyridine involves its interaction with various molecular targets. The electron-withdrawing effects of the fluorine and nitro groups influence the compound’s reactivity and interaction with biological molecules . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
3,5-Difluoro-2,4,6-triazidopyridine: Known for its use in azide chemistry.
3-Nitropyridine: A simpler nitropyridine derivative with different reactivity.
4-Nitropyridine N-oxide: Another nitropyridine derivative with distinct properties.
Uniqueness: 3,5-Difluoro-4-nitropyridine is unique due to the simultaneous presence of both fluorine and nitro groups on the pyridine ring, which imparts distinct electronic and chemical properties. This makes it a versatile intermediate in various synthetic applications and research fields .
Properties
Molecular Formula |
C5H2F2N2O2 |
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Molecular Weight |
160.08 g/mol |
IUPAC Name |
3,5-difluoro-4-nitropyridine |
InChI |
InChI=1S/C5H2F2N2O2/c6-3-1-8-2-4(7)5(3)9(10)11/h1-2H |
InChI Key |
MEHYVLBEEFDRHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)[N+](=O)[O-])F |
Origin of Product |
United States |
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